

Spectroscopic Profile of 3,5-Dimethoxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzamide

Cat. No.: B098736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethoxybenzamide**, a valuable building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dimethoxybenzamide** ($C_9H_{11}NO_3$, Molar Mass: 181.19 g/mol). The data presented is a combination of experimentally reported values for closely related structures and predicted values based on established spectroscopic principles.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.0	Broad Singlet	1H	Amide (-NH _a)
~6.9 - 7.2	Broad Singlet	1H	Amide (-NH _b)
~6.8	Doublet	2H	Aromatic (H-2, H-6)
~6.5	Triplet	1H	Aromatic (H-4)
~3.8	Singlet	6H	Methoxy (-OCH ₃)

Solvent: CDCl₃,
Reference: TMS
(Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	Amide Carbonyl (C=O)
~160	Aromatic (C-3, C-5)
~135	Aromatic (C-1)
~105	Aromatic (C-2, C-6)
~103	Aromatic (C-4)
~55	Methoxy (-OCH ₃)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3170	Strong, Broad	N-H Stretch (Amide)
~3010	Medium	C-H Stretch (Aromatic)
~2950, ~2840	Medium	C-H Stretch (Methoxy)
~1660	Strong	C=O Stretch (Amide I)
~1600	Strong	N-H Bend (Amide II) & C=C Stretch (Aromatic)
~1470	Medium	C-H Bend (Methoxy)
~1205	Strong	C-O Stretch (Asymmetric, Aryl Ether)
~1060	Strong	C-O Stretch (Symmetric, Aryl Ether)
~830	Strong	C-H Out-of-plane Bend (Aromatic)

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
181	100	[M] ⁺ (Molecular Ion)
165	40	[M - NH ₂] ⁺
151	30	[M - CH ₂ O] ⁺
136	60	[M - NH ₂ - CHO] ⁺
108	50	[C ₇ H ₈ O] ⁺
77	20	[C ₆ H ₅] ⁺
Ionization Mode: Electron Ionization (EI)		

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3,5-Dimethoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **3,5-Dimethoxybenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to approximately 16 ppm, centered around 6 ppm.
- Use a 90° pulse width and a relaxation delay of 5 seconds.
- Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.

^{13}C NMR Acquisition:

- Tune the probe to the ^{13}C frequency.

- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to approximately 240 ppm, centered around 120 ppm.
- Use a 30° pulse width and a relaxation delay of 2 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small, solid sample of **3,5-Dimethoxybenzamide** directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
- The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

Sample Preparation:

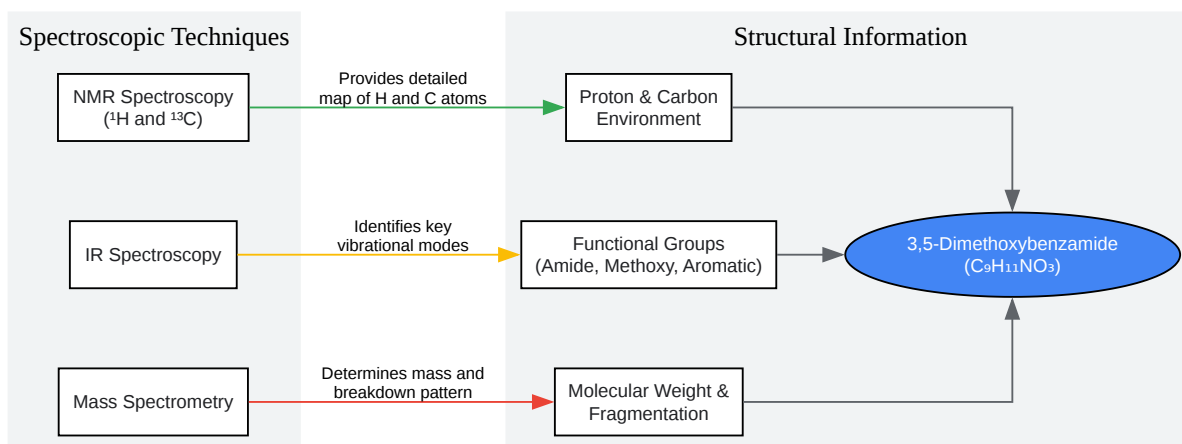
- For GC-MS, prepare a dilute solution (approximately 1 mg/mL) of **3,5-Dimethoxybenzamide** in a volatile solvent such as methanol or ethyl acetate.
- For direct insertion, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

- GC-MS: Inject a small volume (e.g., 1 μ L) of the solution into the GC. The compound will be separated from any impurities and then introduced into the mass spectrometer.
- Direct Insertion: Insert the probe into the ion source and heat it to volatilize the sample.
- The molecules are ionized using a standard electron energy of 70 eV.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative ion abundance against m/z .

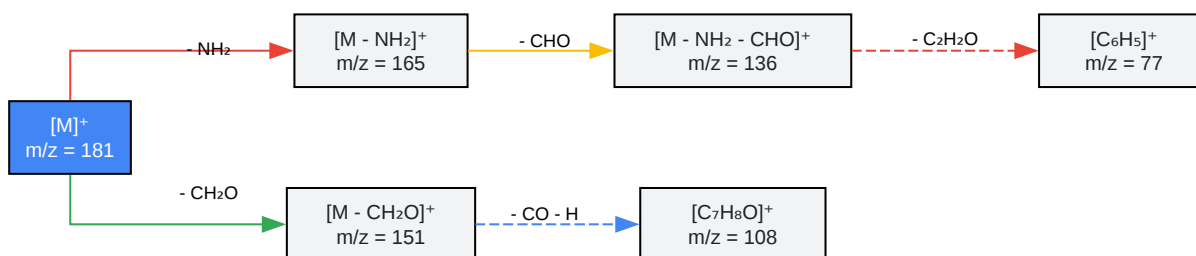
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **3,5-Dimethoxybenzamide**.



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.



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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethoxybenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098736#spectroscopic-data-nmr-ir-mass-spec-of-3-5-dimethoxybenzamide\]](https://www.benchchem.com/product/b098736#spectroscopic-data-nmr-ir-mass-spec-of-3-5-dimethoxybenzamide)

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